
3-Hydroxybutyl lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxybutyl lactate is an organic compound that belongs to the class of hydroxy acids It is a derivative of lactic acid and contains a hydroxyl group attached to the butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hydroxybutyl lactate can be synthesized through several methods. One common approach involves the esterification of lactic acid with 3-hydroxybutanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Lactic Acid+3-Hydroxybutanol→3-Hydroxybutyl Lactate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of biocatalysts, such as lipases, can also be explored to achieve a more environmentally friendly synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxybutyl lactate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxobutyl lactate.
Reduction: The ester group can be reduced to form 3-hydroxybutyl alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-Oxobutyl lactate
Reduction: 3-Hydroxybutyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Hydroxybutyl lactate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic reactions and can be used to study metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate biological processes.
Industry: It is used in the production of biodegradable plastics and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which 3-hydroxybutyl lactate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as a signaling molecule, influencing gene expression and metabolic pathways. For example, it may inhibit histone deacetylases, leading to changes in gene expression. Additionally, it can modulate the activity of enzymes involved in lipid metabolism and energy production.
Comparaison Avec Des Composés Similaires
Lactic Acid: A simple hydroxy acid with a similar structure but lacking the butyl chain.
3-Hydroxybutyrate: A ketone body with a similar hydroxyl group but different metabolic roles.
Polyhydroxybutyrate: A polymer derived from 3-hydroxybutyrate, used in biodegradable plastics.
Uniqueness: 3-Hydroxybutyl lactate is unique due to its combination of a hydroxyl group and a butyl chain, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
77944-82-2 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
3-hydroxybutyl 2-hydroxypropanoate |
InChI |
InChI=1S/C7H14O4/c1-5(8)3-4-11-7(10)6(2)9/h5-6,8-9H,3-4H2,1-2H3 |
Clé InChI |
WBEAUDLYVFLJBT-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC(=O)C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


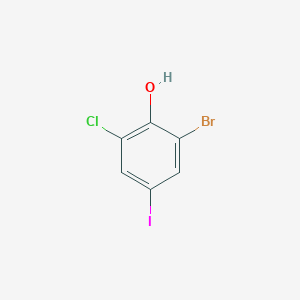
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
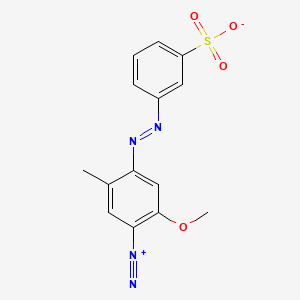


![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12809832.png)
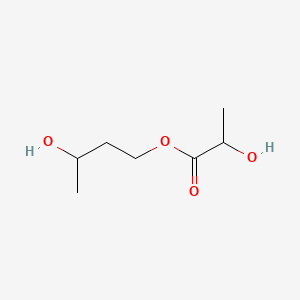

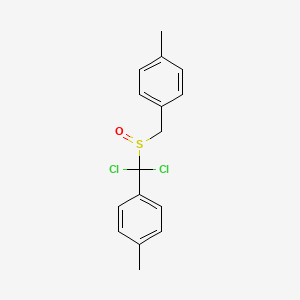
![2,8-Dimethoxy-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B12809849.png)
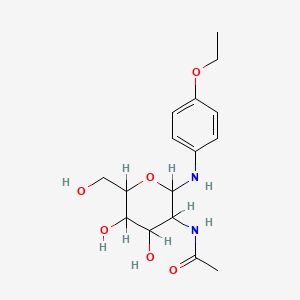
![8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12809856.png)
